

An In-depth Technical Guide to (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R,3R)-3-HYDROXY-D-ISOVALINE

Cat. No.: B115035

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

(2R,3R)-3-HYDROXY-D-ISOVALINE, systematically named (2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, is a chiral, non-proteinogenic α -amino acid. Its structure features two stereocenters at the C2 and C3 positions, leading to four possible stereoisomers. The "D-isovaline" designation indicates that the amino group is attached to a quaternary carbon (C2) with an (R) configuration, analogous to D-amino acids. The "(3R)-3-hydroxy" prefix specifies a hydroxyl group at the C3 position, also with an (R) configuration.

The stereochemistry of **(2R,3R)-3-HYDROXY-D-ISOVALINE** is crucial as it dictates its three-dimensional arrangement, which in turn influences its biological activity and interactions with enzymes and receptors.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Molecular Formula	C5H11NO3
Molecular Weight	133.15 g/mol
Canonical SMILES	<chem>CC(C(C(=O)O)(C)N)O</chem>
InChI Key	(Specific InChI key for this stereoisomer is not readily available in public databases)
CAS Number	(A specific CAS number for the (2R,3R) stereoisomer is not consistently reported in public databases)

Physicochemical Properties (Predicted)

Experimental data for the physicochemical properties of **(2R,3R)-3-HYDROXY-D-ISOVALINE** is limited in the public domain. The following are predicted values based on its structure:

Property	Predicted Value
pKa (acidic)	~2.3 (Carboxylic acid)
pKa (basic)	~9.6 (Amine)
LogP	(Not available)
Water Solubility	Expected to be soluble

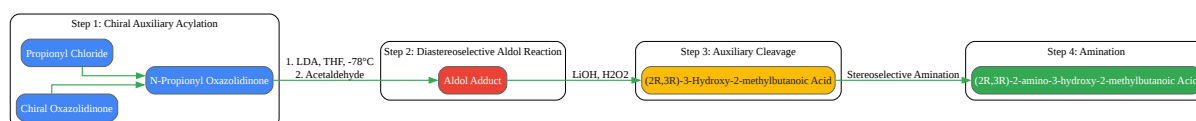
Synthesis and Experimental Protocols

The stereoselective synthesis of β -hydroxy- α -amino acids like **(2R,3R)-3-HYDROXY-D-ISOVALINE** is a challenging yet critical aspect of their study and application. While a specific, detailed protocol for the synthesis of the (2R,3R) isomer is not widely published, general methodologies for the asymmetric synthesis of this class of compounds can be adapted.

General Asymmetric Synthesis Strategy: Evans Aldol Addition

A common and effective method for the stereocontrolled synthesis of β -hydroxy- α -amino acids is the Evans aldol addition, which utilizes a chiral auxiliary.

Workflow for Evans Aldol Addition:



[Click to download full resolution via product page](#)

Caption: General workflow for the asymmetric synthesis of a β -hydroxy- α -amino acid.

Experimental Protocol Outline (Based on Evans Aldol Addition):

- **Acylation of Chiral Auxiliary:** The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone.
- **Formation of the Enolate and Aldol Addition:** The N-propionyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding Z-enolate. This enolate is then reacted with a suitable aldehyde (e.g., acetaldehyde) to yield the aldol adduct with high diastereoselectivity. The stereochemistry of the chiral auxiliary directs the stereochemical outcome of this reaction.
- **Auxiliary Cleavage:** The chiral auxiliary is cleaved from the aldol adduct, typically under mild basic conditions (e.g., lithium hydroxide and hydrogen peroxide), to afford the chiral β -

hydroxy carboxylic acid. The auxiliary can often be recovered and reused.

- **Stereoselective Amination:** The α -carbon is then aminated with the desired stereochemistry. This can be achieved through various methods, such as a Curtius rearrangement or by conversion to an α -bromo acid followed by nucleophilic substitution with an amine source.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **(2R,3R)-3-HYDROXY-D-ISOVALINE** is not readily available. The following are predicted NMR chemical shifts, which are essential for the characterization of the molecule.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Proton	δ (ppm)
-COOH	10-12
-OH	3-5
C3-H	3.8-4.2
C2-CH3	1.2-1.5
C3-CH3	1.1-1.3

Biological Activity and Signaling Pathways

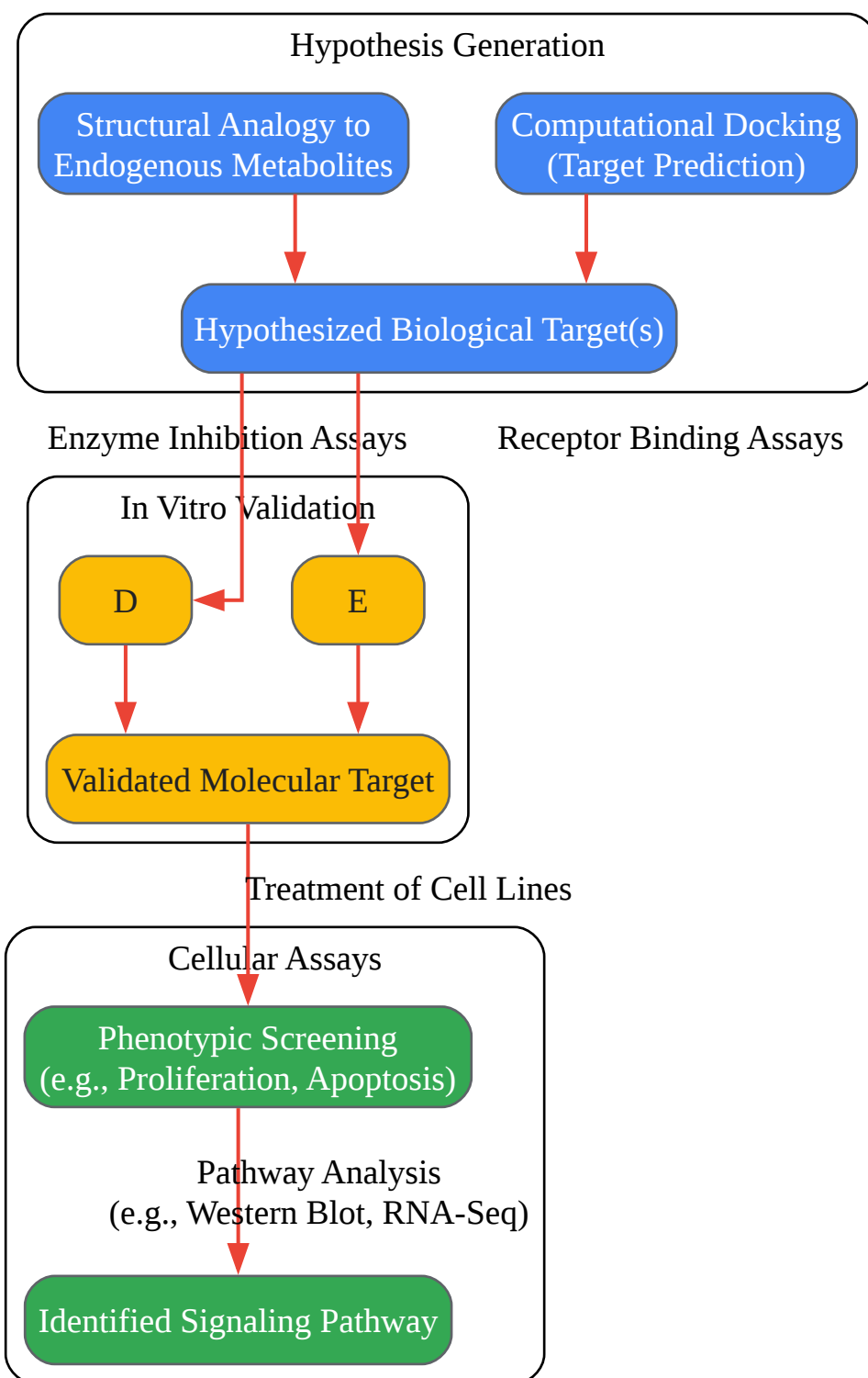
Currently, there is a significant lack of published research on the specific biological activity and the signaling pathways modulated by **(2R,3R)-3-HYDROXY-D-ISOVALINE**. The biological function of non-proteinogenic amino acids is an active area of research, and the stereochemistry is known to play a critical role in their activity.

For many amino acid analogs, their biological effects are often attributed to their ability to:

- Act as mimics or antagonists of proteinogenic amino acids.
- Inhibit enzymes involved in amino acid metabolism.
- Be incorporated into peptides, leading to modified structures and functions.

Further research is required to elucidate the specific biological roles of **(2R,3R)-3-HYDROXY-D-ISOVALINE**. Investigating its effects on cellular pathways, such as those involved in metabolism, cell signaling, and apoptosis, would be a valuable starting point.

Logical Relationship for Investigating Biological Activity:



[Click to download full resolution via product page](#)

Caption: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion and Future Directions

(2R,3R)-3-HYDROXY-D-ISOVALINE is a structurally interesting non-proteinogenic amino acid with potential for novel biological activities. This guide provides a summary of its chemical identity and outlines general approaches for its synthesis and characterization. However, the lack of experimental data, particularly concerning its biological function, highlights a significant gap in the scientific literature.

Future research should focus on:

- Developing and publishing a detailed, stereoselective synthesis protocol for **(2R,3R)-3-HYDROXY-D-ISOVALINE**.
- Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determining its key physicochemical properties.
- Investigating its biological activity through a systematic screening process to identify its molecular targets and affected signaling pathways.

Such studies will be crucial for unlocking the potential of **(2R,3R)-3-HYDROXY-D-ISOVALINE** in drug discovery and development.

- To cite this document: BenchChem. [An In-depth Technical Guide to (2R,3R)-3-HYDROXY-D-ISOVALINE]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b115035#2r-3r-3-hydroxy-d-isovaline-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com